Altered Piperidine Basicity from 3-Methyl Substitution
The 3-methyl group on the piperidine ring of the target compound lowers the basicity of the secondary amine compared to unsubstituted piperidine analogs such as 4-(1-methyl-1H-pyrazol-4-yl)piperidine. 3-Methylpiperidine has a measured pKa of 11.07 at 25 °C, while piperidine has a pKa of 11.22 under comparable conditions [1]. This 0.15 log unit difference corresponds to an approximately 1.4-fold difference in protonation equilibrium, affecting the fraction of ionized species at physiological pH and potentially influencing membrane permeability, solubility, and target engagement [1].
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa ≈ 11.07 (based on 3-methylpiperidine substructure; 25 °C) |
| Comparator Or Baseline | Piperidine pKa = 11.22 (25 °C); 4-(1-methyl-1H-pyrazol-4-yl)piperidine predicted pKa = 10.12 ± 0.10 |
| Quantified Difference | ΔpKa = -0.15 vs piperidine; ΔpKa ≈ +0.95 vs 4-(1-methyl-1H-pyrazol-4-yl)piperidine (predicted). Note: pyrazole substitution exerts a stronger electron-withdrawing effect that lowers pKa further. |
| Conditions | Aqueous solution, 25 °C; measured and predicted (ACD/Labs) values. |
Why This Matters
The intermediate basicity of the target compound—higher than the pyrazole-substituted analog but lower than unsubstituted piperidine—provides a tunable protonation profile that can be exploited to optimize solubility-permeability balance in lead optimization.
- [1] Wikipedia. Piperidine: Acidity (pKa) = 11.22. View Source
